molecular formula C13H18BrNO B5779740 N-(4-bromo-2,6-dimethylphenyl)-3-methylbutanamide

N-(4-bromo-2,6-dimethylphenyl)-3-methylbutanamide

Cat. No.: B5779740
M. Wt: 284.19 g/mol
InChI Key: MRZSIBMILHLKOX-UHFFFAOYSA-N
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Description

N-(4-bromo-2,6-dimethylphenyl)-3-methylbutanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a bromine atom and two methyl groups attached to a phenyl ring, which is further connected to a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-2,6-dimethylphenyl)-3-methylbutanamide typically involves the reaction of 4-bromo-2,6-dimethylaniline with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

4-bromo-2,6-dimethylaniline+3-methylbutanoyl chlorideThis compound\text{4-bromo-2,6-dimethylaniline} + \text{3-methylbutanoyl chloride} \rightarrow \text{this compound} 4-bromo-2,6-dimethylaniline+3-methylbutanoyl chloride→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the phenyl ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of the amide group to an amine can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide or potassium thiolate can be used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of N-(4-bromo-2,6-dimethylphenyl)-3-methylbutanamine.

    Substitution: Formation of N-(4-methoxy-2,6-dimethylphenyl)-3-methylbutanamide or similar derivatives.

Scientific Research Applications

Chemistry: N-(4-bromo-2,6-dimethylphenyl)-3-methylbutanamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the development of probes for studying enzyme activity or protein-ligand interactions.

Medicine: The compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the modification of physical and chemical properties of the final products.

Mechanism of Action

The mechanism of action of N-(4-bromo-2,6-dimethylphenyl)-3-methylbutanamide involves its interaction with specific molecular targets. The bromine atom and the amide group play crucial roles in binding to target proteins or enzymes. This binding can modulate the activity of the target, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • N-(4-bromo-2,6-dimethylphenyl)acetamide
  • N-(4-bromo-2,6-dimethylphenyl)methanesulfonamide
  • N-(4-bromo-2,6-dimethylphenyl)-2-chloroacetamide

Comparison: N-(4-bromo-2,6-dimethylphenyl)-3-methylbutanamide is unique due to the presence of the 3-methylbutanamide moiety, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity. For example, the longer alkyl chain in the butanamide group can influence the compound’s solubility and interaction with biological targets.

Properties

IUPAC Name

N-(4-bromo-2,6-dimethylphenyl)-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO/c1-8(2)5-12(16)15-13-9(3)6-11(14)7-10(13)4/h6-8H,5H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRZSIBMILHLKOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)CC(C)C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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